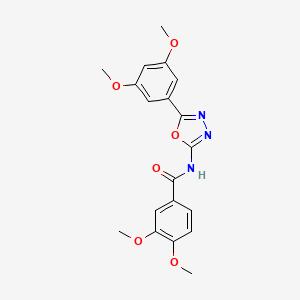

![molecular formula C27H25ClN4O4 B2466290 (Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 443097-15-2](/img/structure/B2466290.png)

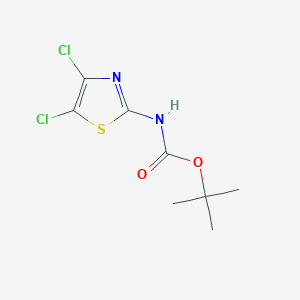

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of dipyrido[1,2-a:2’,3’-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The compound contains several functional groups, including an imino group, a carboxylate ester group, and a chlorobenzoyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been used as intermediates in the synthesis of various other complex organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of complex pyrimidine derivatives, including those similar to the specified chemical compound, has been a subject of considerable interest. For instance, Mohamed (2021) discussed a convenient synthesis approach for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives, leading to the formation of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021).

Chemical Structure and Properties

Research on the tautomerism and Z-E isomerism of similar ethyl pyrido and pyrimidine carboxylates revealed insights into their structural dynamics and chemical properties. Tóth et al. (1983) conducted 1H and 13C NMR studies on ethyl 9-dimethylaminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates, uncovering details about their E-isomers and the impact of structural changes on nitrogen shifts (Tóth et al., 1983).

Potential Applications in Chemical Synthesis

The exploration of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates by Marjani and Khalafy (2010) for the synthesis of imidazopyrimidine and aminoindole derivatives through rearrangements and intramolecular cyclization indicates the versatility of pyrimidine derivatives in generating a wide range of chemical structures (Marjani & Khalafy, 2010).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s kinase activity, thereby affecting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s action on CDK2 also induces apoptosis within cells .

Pharmacokinetics

These properties help predict the observed antitumor activity of the compound .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action

: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 6-(4-chlorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O4/c1-2-36-27(35)21-16-20-23(29-22-10-6-7-15-31(22)26(20)34)32(19-8-4-3-5-9-19)24(21)30-25(33)17-11-13-18(28)14-12-17/h6-7,10-16,19H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLREFLUAMIDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)

![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)

![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)